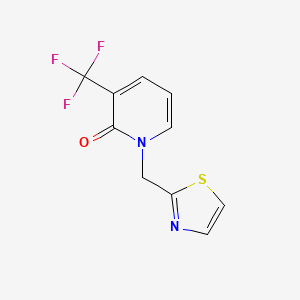

1-(1,3-thiazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(1,3-thiazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one is a derivative that belongs to a class of chemicals which includes thiazoles and pyridines. These compounds are of interest due to their complexation capabilities with metals and their unique chemical and physical properties, making them valuable in various scientific research areas, excluding their pharmacological applications.

Synthesis Analysis

The synthesis of similar thiazolyl and pyridinyl derivatives often involves multi-step reactions, including cyclocondensation, heterocyclization, and employing specific catalysts for enhancing yields. For instance, the synthesis of related thiazole derivatives through [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with trifluoroacetonitrile has been demonstrated, showcasing methods that could be adapted for synthesizing the target compound with moderate to good yields (Yao et al., 2022).

Molecular Structure Analysis

The molecular structure of thiazole and pyridine derivatives is often characterized by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Studies have shown that these compounds can exhibit varied conformations influenced by intramolecular interactions and the nature of substituents, which play a crucial role in their reactivity and complexation behavior with metals (Matczak-Jon et al., 2010).

Chemical Reactions and Properties

These compounds are known for their ability to form complexes with various metals, influenced by their ligand conformation and the electronic properties of the substituents. The complexation behavior significantly affects their chemical reactivity, aggregation properties in solutions, and potential for forming protonated multinuclear complexes (Matczak-Jon et al., 2010).

Aplicaciones Científicas De Investigación

Scientific Research Applications and Insights

Environmental Impact and Exposure Assessment Research into compounds like organophosphorus and pyrethroid pesticides shows the importance of understanding environmental exposure and its effects on human health, particularly in children (Babina et al., 2012; Ueyama et al., 2022). These studies underline the necessity of monitoring and regulating environmental contaminants to safeguard public health.

Toxicological Evaluations The toxicological profiles of various chemicals, including those related to occupational exposure or accidental poisoning, highlight the critical role of safety assessments in the workplace and the development of treatment strategies for poisoning cases (Tao et al., 2022).

Chemical Metabolism and Excretion Studies on the metabolism and excretion of pharmaceuticals, such as INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, provide insights into the disposition of drugs in humans, informing dosing and safety profiles (Shilling et al., 2010). Understanding the metabolic pathways of chemicals helps in predicting their behavior in biological systems and their potential impacts on health.

Dietary Chemicals and Cancer Risk The association between dietary intake of carcinogenic compounds, such as heterocyclic amines from cooked meats, and cancer risk emphasizes the importance of dietary habits in cancer prevention strategies (de Stefani et al., 1998). These findings suggest the relevance of monitoring and minimizing exposure to carcinogens in food.

Exploration of Novel Chemicals The identification of novel per- and polyfluoroalkyl substances in biological samples like cord blood (Xia et al., 2022) points to the ongoing discovery of new chemicals in the environment and the need for continuous research to understand their health implications.

Propiedades

IUPAC Name |

1-(1,3-thiazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)7-2-1-4-15(9(7)16)6-8-14-3-5-17-8/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAFJMNYHULSQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(F)(F)F)CC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-thiazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548612.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)

![N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)